1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene
CAS No.: 220593-43-1
Cat. No.: VC8164796
Molecular Formula: C21H24N6
Molecular Weight: 360.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 220593-43-1 |
---|---|
Molecular Formula | C21H24N6 |
Molecular Weight | 360.5 g/mol |
IUPAC Name | 1-[[3,5-bis(imidazol-1-ylmethyl)-2,4,6-trimethylphenyl]methyl]imidazole |
Standard InChI | InChI=1S/C21H24N6/c1-16-19(10-25-7-4-22-13-25)17(2)21(12-27-9-6-24-15-27)18(3)20(16)11-26-8-5-23-14-26/h4-9,13-15H,10-12H2,1-3H3 |
Standard InChI Key | UAVXIWSFNFWPAX-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C(C(=C1CN2C=CN=C2)C)CN3C=CN=C3)C)CN4C=CN=C4 |
Canonical SMILES | CC1=C(C(=C(C(=C1CN2C=CN=C2)C)CN3C=CN=C3)C)CN4C=CN=C4 |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a symmetrical benzene ring substituted with three methyl groups at the 2, 4, and 6 positions, and three imidazolylmethyl groups at the 1, 3, and 5 positions. The imidazole rings, each containing two nitrogen atoms, enable coordination with metal ions. The IUPAC name, 1-[[3,5-bis(imidazol-1-ylmethyl)-2,4,6-trimethylphenyl]methyl]imidazole, reflects this arrangement . The SMILES notation further delineates the connectivity .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 360.5 g/mol | |
InChI Key | UAVXIWSFNFWPAX-UHFFFAOYSA-N | |
Solubility | DMF, DMSO |
Conformational Flexibility
The methylene (–CH–) linkers between the benzene core and imidazole groups impart rotational flexibility, allowing the ligand to adopt multiple conformations during metal coordination. This adaptability is critical for forming diverse MOF topologies .
Synthesis and Purification
Reduction and Functionalization
The trinitro intermediate is hydrogenated using hydrazine hydrate in methanol or ethanol to reduce nitro groups to amines . Subsequent acylation or alkylation reactions could introduce imidazole moieties, though explicit protocols for 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene remain undocumented in the reviewed literature.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Outcome | Source |
---|---|---|---|
Nitration | Fuming HNO, HSO | 1,3,5-Trimethyl-2,4,6-trinitrobenzene | |
Reduction | Hydrazine hydrate, MeOH/EtOH | Triamine intermediate |
Applications in Coordination Chemistry
Metal-Organic Frameworks (MOFs)
The compound serves as a tritopic linker in MOFs, forming extended networks with transition metals. For example, reaction with copper(II) and diethylenetriamine yields a 2D network featuring 72-membered macrocycles, as demonstrated by single-crystal X-ray diffraction . Similarly, silver(I) salts assemble into -type architectures with anion-exchange capabilities .
Catalysis and Sensing
Research Findings and Experimental Insights
Structural Studies
In a seminal study, Liu et al. (1999) synthesized a copper(II) complex with this ligand, revealing a heart-shaped macrocyclic structure stabilized by coordination bonds and π-π interactions . The copper center adopts a square-pyramidal geometry, with imidazole nitrogen atoms occupying equatorial positions .
Anion Exchange Properties
Sun et al. (2001) demonstrated that silver(I) frameworks incorporating this ligand undergo reversible anion exchange with , , and , highlighting their utility in separation technologies .
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